Direct Brown 31
Overview
Description
Direct Brown 31: is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is commonly used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and paper. It is known for its ability to produce a rich brown color and its ease of application, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Brown 31 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often involve acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, including aromatic amines and coupling components, are mixed in reactors under controlled temperature and pH conditions. The resulting dye is then purified, dried, and formulated into a powder or liquid form for commercial use .
Chemical Reactions Analysis
Types of Reactions: Direct Brown 31 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines, which are often used as intermediates in further chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Direct Brown 31 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the dyeing of textiles, paper, and leather, as well as in the production of colored plastics and coatings
Mechanism of Action
The mechanism of action of Direct Brown 31 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules form strong interactions with the fibers, leading to the formation of stable complexes. The azo groups in the dye play a crucial role in the color formation and stability of the dye-substrate complex. The pathways involved include the formation of hydrogen bonds, van der Waals forces, and ionic interactions .
Comparison with Similar Compounds
- Direct Brown 1
- Direct Blue 151
- Direct Red 31
- Direct Black 38
Comparison: Direct Brown 31 is unique in its ability to produce a rich brown color with high affinity for cellulosic fibers. Compared to other similar compounds, it offers better colorfastness and stability under various dyeing conditions. Its ease of application and versatility make it a preferred choice in the textile industry .
Properties
IUPAC Name |
tetrasodium;5-[[4-[4-[[2,6-diamino-3-[[8-hydroxy-3,6-disulfonato-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]-5-methylphenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H34N10O13S3.4Na/c1-23-18-36(42(48)44(41(23)47)56-50-28-12-8-25(9-13-28)24-6-10-27(11-7-24)49-51-29-14-16-37(57)33(21-29)46(59)60)54-53-35-22-32-26(19-39(35)71(64,65)66)20-40(72(67,68)69)43(45(32)58)55-52-34-15-17-38(70(61,62)63)31-5-3-2-4-30(31)34;;;;/h2-22,57-58H,47-48H2,1H3,(H,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAUTGHCJRNULO-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=C(C=C6C=C(C(=C(C6=C5)O)N=NC7=CC=C(C8=CC=CC=C87)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30N10Na4O13S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036823 | |
Record name | C.I. Direct Brown 31, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1118.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2429-81-4 | |
Record name | C.I.35660 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-[2-[8-hydroxy-3,6-disulfo-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-2-naphthalenyl]diazenyl]-5-methylphenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Brown 31, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 5-[[4'-[[2,6-diamino-3-[[8-hydroxy-3,6-disulphonato-7-[(4-sulphonato-1-naphthyl)azo]-2-naphthyl]azo]-5-tolyl]azo][1,1'-biphenyl]-4-yl]azo]salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT BROWN 31 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1UGX66R5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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